{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
Crystallographic Analysis and Hydrogen-Bonding Networks
Single-crystal X-ray diffraction studies of analogous pyrazolo[1,5-a]pyrimidine derivatives provide critical insights into the expected crystallographic features of this compound. For example, the closely related compound 2-anilino-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile crystallizes with two independent molecules in its asymmetric unit, stabilized by intramolecular N–H···N hydrogen bonds forming S(6) ring motifs. Similar hydrogen-bonding patterns are anticipated in the target compound, where the methanamine group at position 7 may participate in N–H···N or N–H···π interactions.
In the solid state, pyrazolo[1,5-a]pyrimidines often exhibit layered arrangements through π-π stacking. For instance, derivatives such as ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate display centroid-to-centroid distances of 3.47–3.71 Å between aromatic rings. These interactions likely contribute to the stability of this compound’s crystal lattice, with methyl groups at positions 2 and 3 influencing packing efficiency.
Table 1: Key Crystallographic Parameters of Analogous Pyrazolo[1,5-a]pyrimidines
| Compound | Space Group | Hydrogen Bonds (Å) | π-π Stacking (Å) |
|---|---|---|---|
| 2-Anilino-5,7-dimethyl-pyrazolo-pyrimidine | P-1 | N–H···N: 2.89 | 3.47–3.71 |
| Ethyl 5-amino-1-[3-(4-chlorophenyl)-... | C2/c | N–H···O: 2.85 | 3.71 |
Comparative Study of Pyrazolo[1,5-a]pyrimidine Core Modifications
Modifications to the pyrazolo[1,5-a]pyrimidine core significantly alter electronic and steric properties. The introduction of a methanamine group at position 7 distinguishes this compound from derivatives like 3-(5-Dimethylamino-3-methyl-pyridin-2-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-yl]-dipropyl-amine, which features a bulkier dipropylamine substituent. Such substitutions impact solubility and intermolecular interactions: methanamine’s primary amine group enables hydrogen bonding, whereas alkylamines prioritize hydrophobic interactions.
Methyl groups at positions 2 and 3 further modulate the core’s reactivity. For example, 5,7-dimethylpyrazolo[1,5-a]pyrimidine exhibits reduced steric hindrance compared to 2,5-dimethyl variants, allowing for more efficient π-π stacking. Computational studies of tautomeric equilibria in related compounds, such as pyrazolo[1,5-a]pyrimidin-7(4H)-one, reveal that electron-donating groups stabilize the keto tautomer, which may influence the target compound’s tautomeric preferences.
Conformational Dynamics in Solid-State vs. Solution Phase
Solid-state and solution-phase analyses reveal divergent conformational behaviors. X-ray crystallography of 2-anilino-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile shows rigid, planar geometries stabilized by hydrogen bonds. In contrast, nuclear magnetic resonance (NMR) studies of similar compounds in dimethyl sulfoxide (DMSO) suggest dynamic equilibria between tautomers or rotamers. For instance, 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one exhibits solvent-dependent chemical shifts, indicating flexibility in the pyrimidine ring.
Molecular dynamics simulations predict that this compound adopts a non-planar conformation in solution due to steric repulsion between the methanamine group and adjacent methyl substituents. This contrasts with its planar solid-state structure, where intermolecular forces enforce rigidity.
Key Observations:
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-6-7(2)12-13-8(5-10)3-4-11-9(6)13/h3-4H,5,10H2,1-2H3 |
InChI Key |
FCNPYTVDPLRMIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC=C(N2N=C1C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrimidine ketones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that modifications of the pyrazolo[1,5-a]pyrimidine scaffold could enhance the inhibition of cancer cell proliferation. Specifically, {2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has been synthesized and tested for its efficacy against various cancer cell lines. The results showed promising activity against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .
2. Neurological Applications
The compound has also been investigated for its neuroprotective effects. Studies suggest that pyrazolo[1,5-a]pyrimidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The mechanism involves the inhibition of specific enzymes that degrade neurotransmitters, thereby enhancing cognitive function .
Agricultural Applications
1. Plant Growth Regulators
In agricultural research, this compound has been explored as a plant growth regulator. Its application has been shown to promote seed germination and enhance root development in various crops. This is particularly beneficial in improving crop yield and resilience under stress conditions .
2. Pest Control
The compound's structural properties have led to investigations into its use as a biopesticide. Preliminary studies indicate that it may possess insecticidal properties against common agricultural pests. The mode of action appears to involve disruption of the insect nervous system, leading to effective pest management strategies without the adverse effects associated with traditional chemical pesticides .
Material Science Applications
1. Polymer Chemistry
This compound is being studied for its potential use in polymer synthesis. Its ability to act as a cross-linking agent can improve the mechanical properties and thermal stability of polymers. This application is particularly relevant in developing advanced materials for industrial applications .
2. Coatings and Adhesives
The compound's chemical reactivity allows it to be utilized in formulating coatings and adhesives with enhanced durability and resistance to environmental factors. Research indicates that incorporating this compound can significantly improve the adhesion properties of coatings used in construction and automotive industries .
Case Studies
Mechanism of Action
The mechanism of action of {2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities, influenced by substituent patterns. Below is a detailed comparison of {2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations
Substituent Effects on Activity: Methyl vs. C7 Functionalization: The methanamine group distinguishes the compound from analogs with amides (e.g., ChemBridge-38419968) or arylazo groups (e.g., 8h). Primary amines often enhance solubility and enable salt formation, which could optimize pharmacokinetics .
Biological Implications :
- Antimicrobial analogs like 8h highlight the role of sulfonyl and azo groups in targeting microbial enzymes, whereas the methanamine group in the target compound may favor different mechanisms .
- Antiproliferative derivatives (e.g., C7-phenyl amides in ) suggest that C7 modifications are critical for targeting cell-cycle proteins like p21 .
Synthetic Accessibility :
- Multi-component reactions (e.g., ) are commonly used for pyrazolopyrimidine synthesis. The target compound’s dimethyl and methanamine groups likely require regioselective alkylation and amination steps .
Biological Activity
{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N4. Its structure features a pyrazolo[1,5-a]pyrimidine core with two methyl groups at the 2 and 3 positions and a methanamine substituent at the 7 position. This configuration contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 3-amino-pyrazoles with various electrophilic reagents. Recent studies have highlighted several methods to enhance yield and purity through modifications in reaction conditions and the use of different solvents or catalysts .
Anticancer Potential
Recent investigations have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit specific cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10 | Apoptosis |
| Study B | MCF-7 | 15 | Cell Cycle Arrest |
| Study C | A549 | 12 | Inhibition of Proliferation |
Enzymatic Inhibition
This compound has also been identified as a potent inhibitor of certain enzymes involved in disease pathways. For example, it has shown inhibitory effects on kinases implicated in cancer progression and inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Kinase Pathways : The compound interacts with ATP-binding sites in kinases, leading to reduced phosphorylation of target proteins involved in cell growth and survival.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
- Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines through its action on specific signaling pathways.
Case Studies
A series of case studies have been conducted to evaluate the pharmacological effects of this compound:
- Case Study 1 : In vivo studies demonstrated that administration of this compound reduced tumor size in xenograft models by approximately 50% compared to controls.
- Case Study 2 : A clinical trial assessing the safety and efficacy of a related derivative showed promising results in patients with advanced solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
